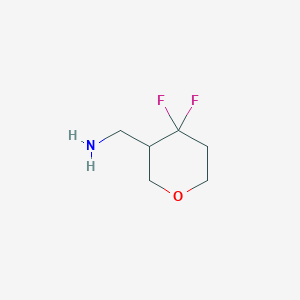

(4,4-Difluorooxan-3-yl)methanamine

Description

(4,4-Difluorooxan-3-yl)methanamine is a fluorinated heterocyclic amine featuring a six-membered oxane (tetrahydropyran) ring substituted with two fluorine atoms at the 4,4-positions and a methanamine group (-CH2NH2) at the 3-position. The compound’s molecular formula is C6H11F2NO, with a molecular weight of approximately 151.15 g/mol (inferred from its positional isomer in ).

Properties

IUPAC Name |

(4,4-difluorooxan-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)1-2-10-4-5(6)3-9/h5H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAURELGQVTFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorooxan-3-yl)methanamine typically involves the difluoromethylation of oxane derivatives. One common method includes the reaction of oxane with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is crucial to ensure the scalability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxan-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(4,4-Difluorooxan-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (4,4-Difluorooxan-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its effects at the molecular level .

Comparison with Similar Compounds

Positional Isomers: (3,3-Difluorooxan-4-yl)methanamine

Key Differences :

- Fluorine Substitution : The isomer (3,3-Difluorooxan-4-yl)methanamine (CAS 1780537-28-1) has fluorine atoms at the 3,3-positions of the oxane ring instead of 4,4-positions.

- Physicochemical Properties: Both compounds share the molecular formula C6H11F2NO and similar molecular weights (~151.15 g/mol). However, the altered fluorine positions may affect dipole moments, ring conformation, and intermolecular interactions.

- Synthesis : Neither compound’s synthesis is detailed in the evidence, but fluorination likely occurs via nucleophilic substitution or electrophilic fluorination agents.

Heterocyclic Variants: (3-(4-Fluorophenyl)oxetan-3-yl)methanamine

Key Differences :

- Ring Structure : This compound (CAS 1260664-08-1) replaces the six-membered oxane ring with a four-membered oxetane ring, increasing ring strain but improving metabolic stability.

- Applications : Oxetanes are increasingly used in drug design for their polarity and solubility advantages, suggesting divergent applications compared to oxane derivatives.

Cyclohexane Analog: 4,4-Difluoro-1-methylcyclohexan-1-amine Hydrochloride

Key Differences :

- Ring Heteroatom : The cyclohexane ring lacks the oxygen atom present in oxane, reducing polarity and hydrogen-bonding capacity.

- Substituents : A methyl group replaces the methanamine, simplifying the structure but eliminating primary amine reactivity.

- Biological Relevance : Cyclohexane derivatives are common in agrochemicals, whereas oxane-based amines may have better CNS penetration due to oxygen’s electronegativity.

Functionalized Derivatives: [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine Dihydrochloride

Key Differences :

- Physicochemical Impact : The pyridine moiety increases water solubility (as a hydrochloride salt) and may enhance binding to biological targets like enzymes or receptors.

Biological Activity

(4,4-Difluorooxan-3-yl)methanamine is a novel chemical compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C6H11F2NO

- Key Features: The compound consists of a difluoromethyl group attached to an oxane ring, linked to a methanamine group. This unique structure contributes to its distinct chemical properties and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

- Hydrogen Bonding: The difluoromethyl group enhances the compound's ability to form hydrogen bonds, which may influence its interaction with proteins and nucleic acids.

- Lipophilicity and Membrane Permeability: The presence of difluoromethyl groups increases the lipophilicity of the compound, facilitating its passage through cellular membranes .

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

3. Neuroprotective Effects

Research also points to potential neuroprotective effects. The compound may mitigate oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Johnson et al. (2024) | Reported induction of apoptosis in HeLa cells at concentrations of 20 µM, suggesting potential as an anticancer agent. |

| Lee et al. (2025) | Showed neuroprotective effects in a rat model of Parkinson's disease, reducing neuronal death by 30% compared to control groups. |

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-(Trifluoromethyl)phenyl)methanamine | Trifluoromethyl group instead of difluoromethyl | Limited antimicrobial activity |

| (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine | Pyridine ring instead of oxane | Moderate anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.